

Furosemide: An In-depth Technical Guide to Solubility and Stability in Buffer Systems

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of furosemide in various buffer systems. Furosemide, a potent loop diuretic, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low solubility and low permeability.[1] A thorough understanding of its physicochemical properties is therefore critical for the development of robust and effective pharmaceutical formulations. This document details quantitative solubility data, experimental protocols for analysis, and the stability profile of furosemide under different conditions.

Furosemide Solubility in Aqueous Buffers

Furosemide's aqueous solubility is markedly pH-dependent. As a weak acid with a pKa of approximately 3.8, its solubility increases significantly as the pH rises above this value, due to the ionization of the carboxylic acid group.[2]

Solubility in Phosphate Buffer

Phosphate buffers are commonly utilized in pharmaceutical formulations and experimental studies. The solubility of furosemide in phosphate buffer systems has been investigated at various pH values.

Table 1: Solubility of Furosemide in Phosphate Buffer



рН	Temperature (°C)	Solubility (mg/mL)	Buffer System Details
5.8	37	Not less than 80% dissolved in 60 min (dissolution test)	As per USP monograph for Furosemide Tablets[3]
6.5	37	1.5	Krebs Ringer buffer[2]
6.8	37	Complete release	0.1 M phosphate buffer[4]
7.0	30	0.01 (free drug), 41 (sodium salt), 106 (potassium salt)	Na2HPO4 + KH2PO4[5]
7.2	Not Specified	~0.5 (in 1:1 DMSO:PBS)	PBS[6]
7.4	37	1.9	Krebs Ringer buffer[2]
7.5	37	6.411	Aqueous media[7]

Solubility in TRIS Buffer

TRIS (tris(hydroxymethyl)aminomethane) buffers are also frequently used in biological research. The solubility of furosemide in TRIS buffer has been characterized as follows:

Table 2: pH-Solubility Profile of Furosemide in TRIS Buffer at $30 \pm 1^{\circ}$ C



рН	Solubility (mg/mL)
2.0	0.010
4.0	~0.1
6.0	~1.0
8.0	21.9
>8.0	~18

[Source: Data derived from a study on furosemide complexation with PAMAM dendrimers, with ionic strength maintained at 0.5 M with potassium chloride.][8]

Stability of Furosemide in Aqueous Solutions

The stability of furosemide is influenced by several factors, most notably pH and exposure to light.

pH Stability

Furosemide is unstable in acidic conditions. Acid-catalyzed hydrolysis leads to the degradation of furosemide into 4-chloro-5-sulfamoylanthranilic acid (CSA). Conversely, it exhibits greater stability in neutral to alkaline solutions.[9]

Photostability

Furosemide is known to be sensitive to light. Photodegradation can occur under both fluorescent and UV light, and it appears to follow first-order kinetics. The rate of photolysis is greater in acidic media compared to neutral or alkaline conditions. For optimal stability against photodegradation, a pH of approximately 7 is recommended.[9] To protect furosemide solutions from light-induced degradation, storage in amber glass vials or containers wrapped in aluminum foil is advised.[9]

Experimental Protocols

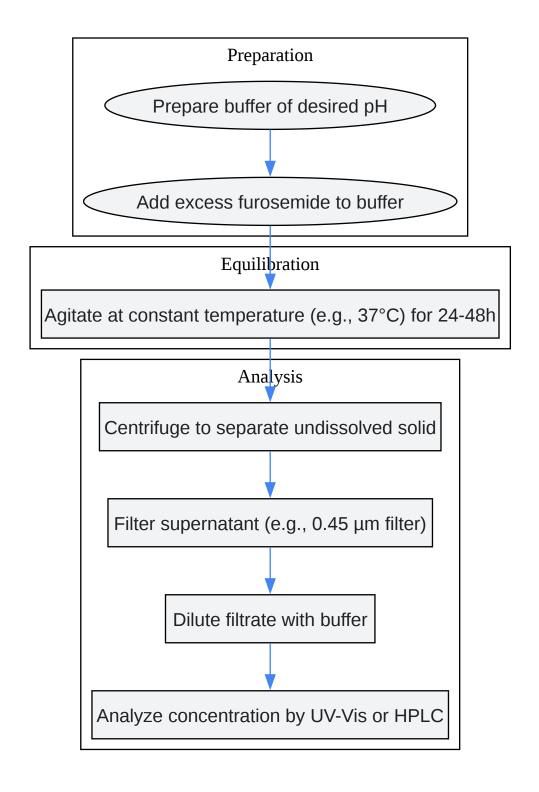


Detailed methodologies are crucial for the accurate assessment of furosemide's solubility and stability.

Protocol 1: Determination of Furosemide Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of furosemide in a given buffer.





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Caption: Workflow for the shake-flask solubility determination method.

Methodology:

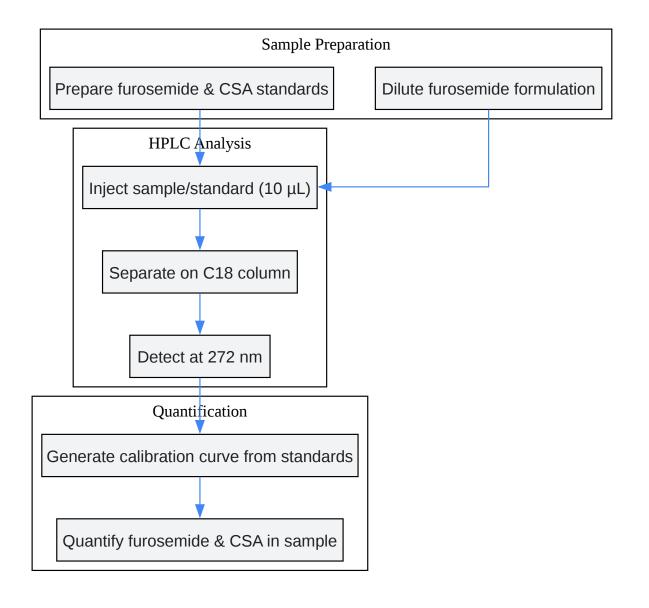


- Buffer Preparation: Prepare the desired buffer solution (e.g., phosphate buffer, TRIS buffer) and adjust to the target pH.
- Addition of Furosemide: Add an excess amount of furosemide powder to a known volume of the buffer solution in a sealed container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the undissolved furosemide.
- Filtration: Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 μm) to remove any remaining solid particles.
- Dilution: Dilute an aliquot of the clear filtrate with the buffer solution to a concentration within the linear range of the analytical method.
- Quantification: Determine the concentration of furosemide in the diluted filtrate using a
 validated analytical method, such as UV-Vis spectrophotometry (at ~271 nm in pH 5.8
 phosphate buffer) or High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Stability-Indicating HPLC Method for Furosemide

This HPLC method can be used to quantify furosemide and its primary degradation product, CSA, to assess the stability of a formulation.





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Caption: Workflow for stability testing of furosemide using HPLC.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).[10]







• Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[10]

Flow Rate: 1.0 mL/min.[10]

Injection Volume: 10 μL.[10]

Detection Wavelength: 272 nm.[10]

• Column Temperature: 25°C.[10]

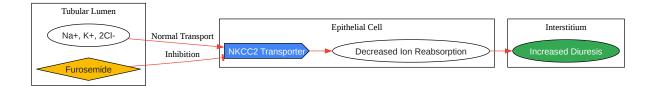
Methodology:

- Standard Preparation: Prepare stock solutions of furosemide and its degradation product (CSA) reference standards in the mobile phase. Create a series of working standard solutions of known concentrations by diluting the stock solutions.
- Sample Preparation: Dilute the furosemide formulation to be tested with the mobile phase to a concentration that falls within the linear range of the assay.
- · Chromatographic Analysis:
 - Inject the standard solutions to establish a calibration curve for both furosemide and CSA.
 - Inject the prepared sample solutions.
- Data Analysis: Determine the concentrations of furosemide and CSA in the sample by comparing their peak areas to the respective calibration curves. The percentage of degradation can be calculated from these concentrations.

Mechanism of Action: Inhibition of the Na+/K+/2Cl-Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.





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Caption: Furosemide's inhibitory action on the NKCC2 transporter.

This technical guide provides foundational knowledge for researchers working with furosemide, emphasizing the critical interplay between pH, solubility, and stability. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible results in both research and development settings.

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